molecular formula C20H15ClN4O B3555264 N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

Cat. No. B3555264
M. Wt: 362.8 g/mol
InChI Key: WOGIRNHROJREDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzotriazole derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is not fully understood. However, it has been proposed that it exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent activities at relatively low concentrations. However, it also has some limitations, such as its poor solubility in water and low bioavailability, which may affect its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide. One of the possible directions is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to improve its solubility and bioavailability to enhance its effectiveness in vivo. Additionally, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Further studies are needed to explore its full potential and to overcome its limitations for its effective use in vivo.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c21-15-6-9-17(10-7-15)25-23-18-11-8-16(13-19(18)24-25)22-20(26)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGIRNHROJREDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

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